Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

説明

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride is a useful research compound. Its molecular formula is C7H17N and its molecular weight is 115.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Amines are known to interact with various biological targets, including receptors and enzymes, which play crucial roles in numerous biological processes .

Mode of Action

Generally, amines can act as ligands, binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Amines are involved in a wide range of biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes .

Result of Action

The effects of amines can range from modulation of cellular signaling pathways to alterations in physiological responses .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of amines .

生物活性

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride is an organic compound with significant implications in various biological research fields. It is categorized as an amine, which are known for their interactions with biological targets such as receptors and enzymes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H17N

- Molecular Weight : 115.22 g/mol

- Purity : Typically around 95% .

Amines like propylamine can influence numerous biological processes through several mechanisms:

- Receptor Interaction : Amines often act as ligands for various receptors in the body, potentially modulating neurotransmitter systems.

- Enzymatic Activity : They may also serve as substrates or inhibitors for specific enzymes, affecting metabolic pathways.

- Cell Signaling : By interacting with cellular signaling pathways, they can influence cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that propylamine derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Some studies have shown that certain amine compounds possess antibacterial and antifungal activities. They can disrupt microbial cell membranes or inhibit essential metabolic processes.

- Anticancer Potential : Preliminary studies suggest that propylamine derivatives may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress .

- Neuroprotective Effects : There is emerging evidence that certain amines can provide neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation .

Antimicrobial Activity

A study focused on the synthesis of new compounds based on propylamine derivatives demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The findings suggested that these compounds could serve as potential antibiotics .

Anticancer Activity

Research evaluating the anticancer properties of propylamine derivatives indicated that they could decrease cell proliferation and induce apoptosis in various cancer cell lines. For instance, a derivative was shown to arrest the cell cycle at the G0/G1 phase, significantly increasing the percentage of cells in this phase compared to controls .

Neuroprotective Studies

In a neuroprotection study, derivatives of propylamine were tested for their ability to mitigate oxidative stress in neuronal cells. Results indicated a reduction in markers of oxidative damage and improved cell viability under stress conditions .

Data Tables

| Study | Biological Activity | Target Organism/Cell Line | Key Findings |

|---|---|---|---|

| Study 1 | Antibacterial | Neisseria meningitidis | Moderate activity observed |

| Study 2 | Anticancer | Various cancer cell lines | Induced apoptosis; cell cycle arrest at G0/G1 phase |

| Study 3 | Neuroprotection | Neuronal cells | Reduced oxidative stress markers |

科学的研究の応用

Organic Synthesis

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride serves as a useful intermediate in organic synthesis. Its structure allows it to participate in various reactions:

- Amine Reactions : It can act as a nucleophile in alkylation and acylation reactions, leading to the formation of more complex amines.

- Synthesis of Heterocycles : The compound can be used to synthesize nitrogen-containing heterocycles, which are important in medicinal chemistry.

Pharmaceutical Applications

The compound has potential uses in the pharmaceutical industry:

- Drug Development : It can be utilized as a building block for synthesizing pharmaceutical agents. For example, its derivatives have been explored for their activity against various biological targets.

- Bioactive Compounds : Research indicates that derivatives of propylamine can exhibit anti-inflammatory and analgesic properties .

Agrochemical Applications

In agriculture, propylamine derivatives are being investigated for their potential as:

- Pesticides and Herbicides : The compound's amine functionality may enhance the effectiveness of agrochemicals by improving their solubility and bioavailability.

- Plant Growth Regulators : Some studies suggest that amines can influence plant growth and development .

Case Study 1: Synthesis of Novel Anticancer Agents

A study reported the synthesis of novel anticancer agents using propylamine derivatives. These compounds were tested for their cytotoxicity against various cancer cell lines. The results indicated significant activity against specific cancer types, highlighting the potential of propylamine as a scaffold for drug development .

Case Study 2: Development of Eco-friendly Pesticides

Research focused on modifying propylamine to develop eco-friendly pesticides. The modified compounds showed improved efficacy against common agricultural pests while reducing environmental impact. Field trials demonstrated that these new formulations could effectively control pest populations with lower toxicity to non-target organisms .

特性

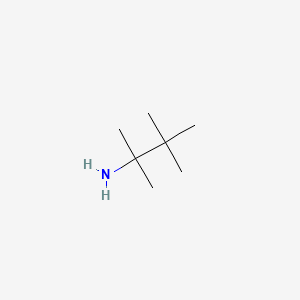

IUPAC Name |

2,3,3-trimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2,3)7(4,5)8/h8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGALPHNSQJNSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183918 | |

| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29772-54-1 | |

| Record name | 2,3,3-Trimethyl-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29772-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029772541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。